molecular formula C14H22N4O3 B2501438 tert-butyl 3-[(4-aminopyrimidin-2-yl)oxy]piperidine-1-carboxylate CAS No. 1271239-59-8

tert-butyl 3-[(4-aminopyrimidin-2-yl)oxy]piperidine-1-carboxylate

Cat. No.: B2501438
CAS No.: 1271239-59-8
M. Wt: 294.355
InChI Key: CQNHRGBHXHNUCX-UHFFFAOYSA-N
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Description

tert-butyl 3-[(4-aminopyrimidin-2-yl)oxy]piperidine-1-carboxylate: is a chemical compound with the molecular formula C15H23N3O3 It is a derivative of piperidine and contains a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(4-aminopyrimidin-2-yl)oxy]piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with 4-aminopyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: tert-butyl 3-[(4-aminopyrimidin-2-yl)oxy]piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-[(4-aminopyrimidin-2-yl)oxy]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological targets such as enzymes or receptors .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl 3-[(4-aminopyrimidin-2-yl)oxy]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
  • tert-butyl 4-(4-aminomethyl)phenyl)piperidine-1-carboxylate
  • tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate

Uniqueness: tert-butyl 3-[(4-aminopyrimidin-2-yl)oxy]piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

tert-butyl 3-(4-aminopyrimidin-2-yl)oxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3/c1-14(2,3)21-13(19)18-8-4-5-10(9-18)20-12-16-7-6-11(15)17-12/h6-7,10H,4-5,8-9H2,1-3H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNHRGBHXHNUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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